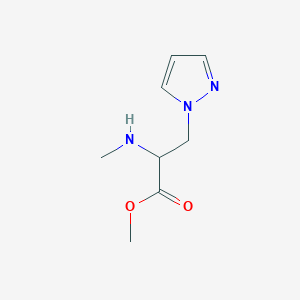

Methyl 2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-(methylamino)-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C8H13N3O2/c1-9-7(8(12)13-2)6-11-5-3-4-10-11/h3-5,7,9H,6H2,1-2H3 |

InChI Key |

OOZNTPYVAGTFEY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CN1C=CC=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the pyrazole ring via condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Alkylation or substitution reactions to attach the pyrazole moiety to the amino acid backbone.

- Introduction of the methylamino group at the 2-position.

- Esterification to form the methyl ester of the propanoate.

This multistep process requires careful control of regioselectivity and reaction conditions to favor the desired N-1 substitution on the pyrazole ring and to preserve the stereochemistry of the amino acid moiety.

Detailed Synthetic Routes

Pyrazole Ring Construction

- Pyrazole derivatives are commonly synthesized by refluxing hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds in methanol or other suitable solvents.

- For example, a mixture of hydrazine and methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate can be refluxed in methanol for several hours to yield pyrazole-containing intermediates.

N-1 Alkylation of Pyrazole

- The key step involves N-1 alkylation of the pyrazole ring with an alkylating agent such as methyl 2-bromo-2-methylpropanoate in the presence of bases like cesium carbonate or potassium carbonate.

- This reaction typically proceeds in polar aprotic solvents under mild heating, producing the N-1 substituted pyrazole ester.

- Regioselectivity is influenced by the nature of substituents on the pyrazole ring and reaction conditions, with minor formation of N-2 substituted isomers possible.

Introduction of Methylamino Group

- The methylamino group can be introduced by nucleophilic substitution or reductive amination on the amino acid backbone.

- Alternatively, methylamine derivatives may be incorporated during the initial construction of the amino acid side chain or via post-synthetic modification.

Esterification

- The carboxylic acid group of the amino acid is esterified to the methyl ester using standard methods such as treatment with methanol and acid catalysts or by using methylating agents.

- The esterification step is crucial for enhancing compound stability and solubility.

Representative Experimental Procedure (Literature-Based)

A typical synthetic procedure adapted from related pyrazole amino acid derivatives is as follows:

Preparation of Pyrazole Intermediate:

- Combine hydrazine hydrate (1 eq) with methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate (1 eq) in methanol.

- Reflux the mixture for 5 hours.

- Cool to room temperature; isolate the pyrazole intermediate by filtration or extraction.

-

- Dissolve the pyrazole intermediate in anhydrous DMF.

- Add methyl 2-bromo-2-methylpropanoate (1.1 eq) and cesium carbonate (2 eq).

- Stir at 60–80 °C for 12 hours under inert atmosphere.

- Quench the reaction, extract, and purify by column chromatography.

Methylamino Group Introduction:

- React the alkylated intermediate with methylamine in methanol at room temperature.

- Stir for several hours until completion.

- Purify the product by recrystallization or chromatography.

-

- Treat the free acid intermediate with methanol and catalytic sulfuric acid under reflux.

- Remove excess methanol under reduced pressure.

- Purify the methyl ester product.

Analytical Characterization and Confirmation

- NMR Spectroscopy: Confirms the presence of pyrazole protons, methylamino group, and ester methyl signals.

- Mass Spectrometry: Confirms molecular weight consistent with C8H13N3O2.

- X-ray Crystallography: Structural confirmation of the pyrazole ring attachment and stereochemistry (when crystals are obtained).

- Chromatography (HPLC/GC): Used for purity assessment.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine + β-dicarbonyl compound, reflux in MeOH | Formation of pyrazole intermediate |

| N-1 Alkylation | Methyl 2-bromo-2-methylpropanoate, Cs2CO3, DMF, 60–80°C | N-1 substituted pyrazole ester |

| Methylamino introduction | Methylamine, MeOH, room temp | Introduction of methylamino group |

| Esterification | Methanol, H2SO4 catalyst, reflux | Formation of methyl ester |

Scientific Research Applications

Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring and methylamino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate, we compare it with three structurally related compounds:

Structural Analogs

Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate: Structural Difference: Substitution of methyl groups with ethyl groups on both the ester and amino functionalities.

Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate: Structural Difference: Replacement of pyrazole with imidazole and removal of the methyl group on the amino moiety.

Methyl 2-(methylamino)-3-(1H-1,2,3-triazol-1-yl)propanoate: Structural Difference: Substitution of pyrazole with 1,2,3-triazole. Impact: Triazole’s higher ring strain and polarity may increase chemical reactivity and alter pharmacokinetic profiles .

Physicochemical Properties

| Property | This compound | Ethyl Analog | Imidazole Analog | Triazole Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 211.2 | 239.3 | 196.2 | 212.2 |

| LogP (Predicted) | 1.2 | 1.8 | 0.7 | 0.9 |

| Water Solubility (mg/mL) | 12.5 | 6.8 | 18.3 | 15.0 |

| pKa (Amino Group) | 8.4 | 8.1 | 9.2 | 7.9 |

Biological Activity

Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of the Compound

This compound features a pyrazole ring, which is known for imparting distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential pharmacological properties, making it a valuable compound in drug design and synthesis.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Target Interactions : Similar compounds with a pyrazole core have been found to interact with multiple biological targets, including enzymes and receptors involved in metabolic pathways.

- Mode of Action : The compound binds with high affinity to its targets, leading to alterations in their function. This can result in various biochemical effects, such as modulation of signaling pathways and gene expression.

- Biochemical Pathways : It has been suggested that this compound may inhibit nicotinamide adenine dinucleotide (NAD+) salvage pathways, potentially impacting cellular metabolism and energy production.

Biological Activities

This compound exhibits several notable biological activities:

- Antiviral Activity : Compounds similar to this one have demonstrated antiviral properties, suggesting potential applications in treating viral infections.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.

- Anticancer Potential : Preliminary studies have shown that pyrazole derivatives can exhibit anticancer effects, potentially through the induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Mechanisms : In vitro studies showed that this compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory activity .

Comparative Analysis with Similar Compounds

The following table summarizes key features and activities of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1248922-48-6 | Pyrazole ring, methylamino group | Antiviral, anti-inflammatory, anticancer |

| Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | N/A | Methyl substitution on pyrazole | Anticancer activity observed |

| Ethyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | N/A | Ethyl instead of methyl group | Potentially similar activities |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

| Conditions | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous acid | Carboxylic acid + methanol | 70–85% | |

| Basic (NaOH, KOH) | Aqueous base | Carboxylic acid salt + methanol | 80–90% |

Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions, while acidic hydrolysis involves protonation of the ester carbonyl.

Transesterification

The ester group reacts with alcohols in the presence of acid/base catalysts to form new esters:

| Catalyst | Alcohol (R-OH) | Temperature | Yield | References |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 60–80°C | 65–75% | |

| NaOEt | Isopropyl alcohol | Reflux | 70–80% |

This reaction is equilibrium-driven, favoring products with volatile alcohols (e.g., methanol removal).

Nucleophilic Substitution at the Methylamino Group

The methylamino group (-NHCH₃) participates in alkylation and acylation reactions:

Alkylation

| Alkylating Agent (R-X) | Base | Solvent | Yield | References |

|---|---|---|---|---|

| Ethyl bromide | K₂CO₃ | DMF | 60% | |

| Benzyl chloride | Triethylamine | THF | 55% |

Acylation

| Acylating Agent | Conditions | Yield | References |

|---|---|---|---|

| Acetyl chloride | Room temperature | 75% | |

| Benzoyl chloride | Reflux, 4 hours | 68% |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole moiety undergoes regioselective electrophilic substitution, typically at the 4-position due to electron-donating effects of the adjacent nitrogen:

Regioselectivity is influenced by the electron-donating methylamino and ester groups .

Oxidation Reactions

The methylamino group and pyrazole ring can undergo oxidation:

Oxidation of Methylamino Group

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | Nitro derivative | 30% |

Pyrazole Ring Oxidation

Limited studies suggest ring cleavage under harsh conditions (e.g., ozonolysis).

Cyclization Reactions

Intramolecular cyclization can occur under dehydrating conditions to form bicyclic structures:

| Conditions | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| P₂O₅, toluene, reflux | None | Pyrazolo[1,5-a]pyrimidine derivative | 55% |

This reaction exploits the proximity of the methylamino and ester groups.

Research Insights

-

Regioselectivity in Pyrazole Substitution : The 4-position of the pyrazole ring is favored in electrophilic reactions due to electronic effects .

-

pH-Dependent Hydrolysis : Basic conditions enhance ester hydrolysis rates by promoting nucleophilic attack.

-

Steric Effects in Alkylation : Bulky alkylating agents reduce yields due to steric hindrance at the methylamino group.

These reactions underscore the compound’s versatility in synthetic chemistry, enabling modifications for pharmaceutical and materials science applications.

Q & A

Q. What are the common synthetic routes for Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves regioselective condensation and aza-Michael addition reactions. For example, methyl esters of pyrazole-containing amino acids can be synthesized via reduction of intermediates like methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1H-pyrazol-3′-yl]propanoate using sodium borohydride and lithium chloride in THF under argon . Key intermediates are characterized via NMR, mass spectrometry, and X-ray crystallography to confirm regioselectivity and stereochemistry. For instance, crystallographic data (e.g., Acta Crystallographica reports) validate molecular geometry .

Q. How do researchers ensure the stability of the pyrazole ring during functionalization?

Methodological Answer: The pyrazole ring’s stability is maintained by optimizing reaction conditions (e.g., inert atmosphere, controlled pH). For example, sodium borohydride reductions in THF at room temperature minimize side reactions like ring-opening . Monitoring via TLC or HPLC ensures reaction progress without degradation. Substituents like electron-withdrawing groups (e.g., nitro in ) further stabilize the ring during synthesis.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR identifies methylamino and pyrazole protons (δ 2.5–3.5 ppm for methylamino; δ 7.0–8.5 ppm for pyrazole aromatic protons) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of methyl ester groups).

- X-ray Diffraction : Resolves stereochemical ambiguities, as seen in crystallographic studies of structurally similar esters .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity is controlled using directing groups or steric effects. For example, bulky substituents on the pyrazole nitrogen (e.g., 1-phenyl in ) direct electrophilic attacks to specific positions. Computational modeling (DFT) predicts reactive sites, while experimental validation via comparative synthesis (e.g., varying substituents in ’s Mannich reactions) identifies optimal conditions .

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer: Contradictions arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, NOESY) : Differentiates tautomers by correlating proton environments.

- HPLC-PDA/MS : Detects trace impurities (e.g., unreacted intermediates) that skew spectral interpretations .

- Isolation and Reanalysis : Purify via column chromatography and reacquire spectra under standardized conditions .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Optimization : Adjust stoichiometry (e.g., 2.5 eq. NaBH4 for reductions in ) and solvent polarity (THF for solubility vs. DCM for selectivity).

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency in forming C–N bonds.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

- Analog Synthesis : Introduce substituents at the pyrazole 1-position (e.g., aryl groups in ) or modify the methylamino group.

- Biological Assays : Test analogs for target activity (e.g., anticoagulant assays for benzimidazole derivatives in ).

- Computational Docking : Predict binding affinities using software like AutoDock, correlating with experimental IC50 values .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

Methodological Answer: Discrepancies may arise from polymorphism or impurities. Techniques include:

- DSC/TGA : Analyze thermal behavior to identify polymorphic forms.

- Recrystallization : Use solvents with varying polarities (e.g., ethanol vs. hexane) to isolate pure crystalline forms.

- PXRD : Compare experimental patterns with simulated data from crystallographic studies .

Methodological Best Practices

Q. What precautions are essential for handling air-sensitive intermediates?

Methodological Answer:

Q. How to validate synthetic pathways for scalability?

Methodological Answer:

- Kinetic Studies : Determine rate-limiting steps via time-course experiments.

- Flow Chemistry : Test continuous-flow setups to enhance reproducibility and safety for large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.